Spectabiline Demonstrates Comparable In Vivo Antitumor Activity to Monocrotaline in Walker 256 Carcinosarcoma Model
In a systematic screen of 18 pyrrolizidine alkaloids for tumor-inhibitory properties, spectabiline and monocrotaline were both classified as 'highly active' against the Walker 256 intramuscular carcinosarcoma system in rats [1]. Both compounds exhibited activity patterns consistent with the allylic ester alkylating mechanism shared across macrocyclic diester PAs [1].
| Evidence Dimension | Tumor-inhibitory activity against Walker 256 (intramuscular) in rats |
|---|---|
| Target Compound Data | Highly active (qualitative designation; tumor inhibition observed) |
| Comparator Or Baseline | Monocrotaline: Highly active; Heliotrine, Lasiocarpine, Senecionine: also highly active |
| Quantified Difference | Spectabiline and monocrotaline demonstrate comparable efficacy; both are highly active in this model. |
| Conditions | Walker 256 intramuscular carcinosarcoma model in rats; 18 pyrrolizidine alkaloids screened; activity patterns associated with allylic ester alkylating function. |
Why This Matters
Spectabiline serves as a chemically distinct yet functionally equivalent comparator to monocrotaline for SAR studies investigating the role of O-acetylation in tumor-inhibitory mechanisms, enabling researchers to decouple structural modification from core pharmacological activity.
- [1] Culvenor, C. C. J. (1968). Tumor-inhibitory activity of pyrrolizidine alkaloids. Journal of Pharmaceutical Sciences, 57(7), 1112–1117. View Source
